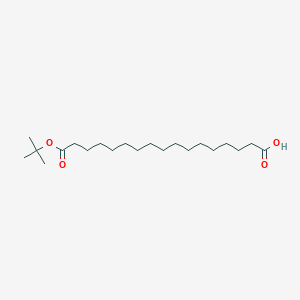

17-(tert-Butoxy)-17-oxoheptadecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

17-[(2-methylpropan-2-yl)oxy]-17-oxoheptadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-21(2,3)25-20(24)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(22)23/h4-18H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUYTEIVSXQFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280359 | |

| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905302-44-5 | |

| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905302-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 17 Tert Butoxy 17 Oxoheptadecanoic Acid

Conventional Esterification Approaches for Mono-tert-Butyl Heptadecanedioates

Traditional esterification methods have been adapted for the synthesis of mono-tert-butyl heptadecanedioates, each with its own set of advantages and limitations.

Classical Fischer Esterification: Modifications and Limitations

Fischer-Speier esterification, a long-established acid-catalyzed reaction between a carboxylic acid and an alcohol, is generally not the preferred method for producing tert-butyl esters. The reaction mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. However, when using tertiary alcohols like tert-butanol, the reaction is prone to elimination, leading to the formation of isobutene. organic-chemistry.org This side reaction significantly reduces the yield of the desired tert-butyl ester.

The equilibrium nature of the Fischer esterification also poses a challenge, requiring the removal of water to drive the reaction towards the product. For long-chain dicarboxylic acids, achieving high selectivity for the mono-ester over the di-ester can be difficult to control under the typically harsh acidic conditions and elevated temperatures, which can also lead to degradation of the starting material.

Steglich Esterification and Catalyst System Variations

The Steglich esterification offers a milder and more effective alternative for the synthesis of tert-butyl esters from carboxylic acids. organic-chemistry.org This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds under neutral conditions and at room temperature, which helps to avoid the elimination side reactions common with tertiary alcohols in Fischer esterification. organic-chemistry.orgresearchgate.net

The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst, to form the ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. organic-chemistry.org The use of DMAP is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct, which can occur through a rearrangement of the O-acylisourea intermediate. organic-chemistry.org

Variations of the Steglich esterification involve the use of other carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), which can sometimes offer advantages in terms of solubility of the urea byproduct. nih.gov The choice of solvent can also influence the reaction efficiency, with dichloromethane (B109758) (DCM) being a commonly used solvent. nih.gov

| Parameter | Fischer Esterification | Steglich Esterification |

| Catalyst | Strong acid (e.g., H₂SO₄) | DCC/DMAP, DIC/DMAP, EDC/DMAP |

| Temperature | Elevated | Room Temperature |

| Key Advantage | Inexpensive reagents | Mild conditions, suitable for tertiary alcohols |

| Key Limitation | Poor yields for tert-butyl esters due to elimination | Formation of urea byproduct, cost of reagents |

| Byproducts | Water, Isobutene | Dicyclohexylurea (DCU), N-acylurea |

Advanced and Sustainable Synthetic Strategies

In line with the growing emphasis on green chemistry, recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of 17-(tert-butoxy)-17-oxoheptadecanoic acid.

Ultrasound-Assisted Esterification Techniques for Enhanced Efficiency and "Green" Outcomes

The application of ultrasonic irradiation has emerged as a promising technique to enhance the efficiency of esterification reactions. Ultrasound can promote the mixing of immiscible reactants and increase the rate of chemical reactions through the phenomenon of acoustic cavitation. researchgate.net This can lead to shorter reaction times, lower energy consumption, and potentially higher yields compared to conventional heating methods. researchgate.net

In the context of synthesizing mono-esters of dicarboxylic acids, ultrasound has been shown to improve the conversion of free fatty acids to esters. researchgate.net While specific data for the ultrasound-assisted synthesis of this compound is limited, the general principles suggest that this technique could offer a more energy-efficient and faster route to the desired product. The use of ultrasound aligns with the principles of green chemistry by potentially reducing reaction times and energy input. researchgate.net

Catalytic Systems and Reaction Condition Optimization for Improved Yields and Selectivity

Optimizing the catalytic system is crucial for achieving high yields and selectivity in the mono-tert-butylation of heptadecanedioic acid. For Steglich-type esterifications, variations in the carbodiimide and the nucleophilic catalyst can have a significant impact. While DCC/DMAP is standard, other combinations are continuously being explored to improve efficiency and simplify purification.

Recent advancements have also focused on the development of novel catalysts that are more environmentally friendly and reusable. For instance, solid acid catalysts and bifunctional catalysts with both acidic and basic sites have been investigated for selective mono-esterification of dicarboxylic acids, offering potential advantages in terms of catalyst recovery and reuse. researchgate.net The optimization of reaction parameters such as solvent, temperature, and stoichiometry of reactants is also critical in maximizing the yield of the desired mono-ester while minimizing the formation of the di-ester and other byproducts.

| Catalyst System | Typical Reaction Conditions | Reported Yields (General) | Key Features |

| DCC/DMAP | Dichloromethane, Room Temperature | Good to excellent for tert-butyl esters researchgate.net | Mild conditions, suppression of side products. researchgate.net |

| DIC/DMAP | Dichloromethane, Room Temperature | Often comparable to DCC/DMAP nih.gov | Soluble urea byproduct can simplify workup. |

| EDC/DMAP | Dichloromethane, Room Temperature | Widely used, particularly in peptide synthesis | Water-soluble carbodiimide. |

| Solid Acid Catalysts | Varies (often elevated temperature) | Moderate to good for mono-methyl esters researchgate.net | Heterogeneous, reusable, environmentally friendly. researchgate.net |

Green Chemistry Principles Applied to the Preparation of tert-Butyl Esters

The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. This includes the use of less hazardous solvents, development of catalytic rather than stoichiometric reagents, and designing energy-efficient processes.

The move from Fischer to Steglich esterification already represents a step towards milder reaction conditions. Further improvements can be made by exploring alternative activating agents to carbodiimides that generate more benign byproducts. The use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a key area of research. researchgate.net Additionally, exploring solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis. The application of techniques like ultrasound-assisted synthesis contributes to the energy efficiency principle of green chemistry.

Synthetic Precursors and Key Intermediates in the Elaboration of this compound

The primary and most crucial synthetic precursor for the elaboration of this compound is heptadecanedioic acid . This long-chain α,ω-dicarboxylic acid provides the fundamental carbon skeleton of the target molecule.

The synthesis of this compound from heptadecanedioic acid necessitates the formation of key intermediates that facilitate the selective mono-esterification. While specific, isolated intermediates for this exact conversion are not extensively detailed in publicly available literature, the synthesis of homologous compounds, such as octadecanedioic acid mono-tert-butyl ester, provides a well-established precedent. Based on these analogous syntheses, the key reactive intermediate is formed in situ.

One common and effective method for this transformation involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP) . In this reaction, the dicarboxylic acid itself, heptadecanedioic acid, acts as the initial substrate. The key intermediate is a highly reactive N-acylpyridinium species, formed from the reaction of DMAP with an activated form of the carboxylic acid. This intermediate is then attacked by a tert-butoxy source to yield the final product.

The reaction can be summarized as follows:

Heptadecanedioic acid + (Boc)₂O + DMAP → [Acyl-DMAP intermediate] → this compound

A mixture of the desired monoester, the unreacted diacid, and the diester is typically obtained from this reaction. The separation and purification of the target monoester from this mixture are critical subsequent steps.

| Precursor/Intermediate | Role in Synthesis |

| Heptadecanedioic acid | The foundational C17 dicarboxylic acid backbone. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Source of the tert-butoxy group for esterification. |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst that forms a reactive intermediate with the carboxylic acid. |

| N-Acylpyridinium species | A highly reactive, in-situ generated intermediate that facilitates the esterification. |

Mechanistic Studies of tert-Butyl Ester Formation in Dicarboxylic Acid Systems

The formation of a mono-tert-butyl ester from a symmetric dicarboxylic acid like heptadecanedioic acid hinges on achieving selective mono-esterification. The mechanism of this selective reaction, particularly when using di-tert-butyl dicarbonate and a catalyst like DMAP, involves several key steps.

The process is initiated by the nucleophilic attack of DMAP on one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a highly reactive tert-butoxycarbonylpyridinium species and a tert-butyl carbonate anion.

Subsequently, one of the carboxylic acid groups of heptadecanedioic acid is deprotonated by a base (which can be DMAP or another added base). The resulting carboxylate anion then attacks the activated tert-butoxycarbonylpyridinium species. This leads to the formation of a mixed anhydride (B1165640) intermediate and the regeneration of the DMAP catalyst.

The mixed anhydride is then attacked by a tert-butoxy source, which can be derived from the di-tert-butyl dicarbonate or tert-butanol present in the reaction mixture. This nucleophilic attack results in the formation of the tert-butyl ester and the release of carbon dioxide and a tert-butoxide anion.

The selectivity for mono-esterification in long-chain, symmetric dicarboxylic acids is thought to be influenced by several factors:

Statistical Distribution : In the initial stages of the reaction, a statistical mixture of monoester, diester, and unreacted diacid is expected. By carefully controlling stoichiometry and reaction time, the formation of the monoester can be favored.

Steric Hindrance : While the two carboxylic acid groups are chemically equivalent in the starting material, once one group is esterified to the bulky tert-butyl ester, the steric hindrance around the second carboxylic acid group may increase. This could potentially slow down the rate of the second esterification, contributing to the selective formation of the monoester. For long-chain dicarboxylic acids, the distance between the two carboxyl groups is significant, which may lessen the direct steric influence of one end on the other. However, solubility and conformational changes of the monoester in the reaction solvent could play a role.

Solubility Changes : The formation of the monoester alters the polarity and solubility of the molecule compared to the starting diacid and the final diester. This difference in physical properties can be exploited during the reaction and subsequent purification to isolate the desired monoester.

Advanced Analytical Characterization and Spectroscopic Investigations

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment

High-resolution spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of 17-(tert-Butoxy)-17-oxoheptadecanoic acid and for the verification of its purity. These techniques provide detailed information about the compound's atomic and molecular composition, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the proton and carbon skeletons of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the characteristic signals are expected in specific regions, reflecting the different types of protons present in the molecule. The large tert-butyl group will exhibit a distinct singlet, while the long methylene (B1212753) chain will show a complex multiplet. The protons adjacent to the carbonyl groups of the ester and the carboxylic acid will be shifted downfield due to the electron-withdrawing nature of these functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbonyl carbons of the ester and carboxylic acid functionalities are expected to resonate at the lowest field. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic chemical shifts. The numerous methylene carbons in the long aliphatic chain will appear in a clustered region of the spectrum. The carbon atoms alpha to the carbonyl groups will be shifted downfield relative to the other methylene carbons.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.44 (s, 9H) | 28.2 (3C) |

| C(CH₃)₃ | - | 80.5 |

| CH₂-COO(t-Bu) | 2.18 (t, 2H) | 35.1 |

| CH₂-COOH | 2.35 (t, 2H) | 34.1 |

| -(CH₂)₁₃- | 1.25-1.63 (m, 26H) | 24.7-29.7 (13C) |

| COOH | 11-12 (br s, 1H) | 179.5 |

| COO(t-Bu) | - | 173.8 |

Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ester moieties. A very broad O-H stretching band from the carboxylic acid group is anticipated, along with two distinct C=O stretching vibrations for the carboxylic acid and the tert-butyl ester. The spectrum will also feature C-H stretching and bending vibrations from the long alkyl chain and the tert-butyl group.

Interactive Data Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Alkyl C-H | C-H Stretch | 2850-2960 | Strong |

| Ester C=O | C=O Stretch | ~1735 | Strong |

| Carboxylic Acid C=O | C=O Stretch | ~1710 | Strong |

| Alkyl C-H | C-H Bend | 1365-1465 | Medium |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Ester | C-O Stretch | 1150-1250 | Medium |

| Carboxylic Acid | O-H Bend | ~920 | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. In addition to the molecular ion, HRMS analysis reveals the fragmentation pattern of the molecule, which can be used to confirm its structure. For this compound, a common fragmentation pathway for the tert-butyl ester involves the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. Other fragmentations would involve cleavages along the long alkyl chain.

Predicted HRMS Data:

Molecular Formula: C₂₁H₄₀O₄

Calculated Monoisotopic Mass: 356.2927 g/mol

Major Fragment Ion: [M - C₄H₈ + H]⁺ corresponding to the loss of isobutylene from the tert-butyl ester group.

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing and validating a robust HPLC method is crucial for obtaining reliable and reproducible results. This involves the careful selection of the stationary phase, mobile phase, and detection parameters.

Stationary Phase Selection: For the separation of a long-chain dicarboxylic acid monoester like this compound, a reversed-phase stationary phase is most suitable. A C18 (octadecylsilyl) column is a common choice due to its hydrophobicity, which allows for good retention and separation of nonpolar and moderately polar compounds. The long alkyl chain of the analyte will interact strongly with the C18 stationary phase.

Elution Gradient Optimization: Due to the presence of both a polar carboxylic acid group and a nonpolar long alkyl chain, a gradient elution method is necessary to achieve optimal separation and peak shape. A typical mobile phase would consist of a mixture of an aqueous component (often with an acid modifier like formic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol (B129727). The gradient would start with a higher proportion of the aqueous phase to retain the analyte on the column and gradually increase the organic solvent concentration to elute the compound.

Interactive Data Table 3: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Elution Gradient | 0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B; 30.1-35 min: 50% B |

This optimized gradient allows for the effective separation of this compound from potential impurities, such as the corresponding diacid or diester, by gradually increasing the elution strength of the mobile phase.

Coupling with Advanced Detection Modalities (e.g., UV-Vis, Diode Array Detection (DAD), Mass Spectrometry (MS))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "this compound." However, due to the compound's lack of a strong chromophore, conventional UV-Vis detection can be challenging. The carbonyl groups of the ester and carboxylic acid moieties exhibit only weak absorbance in the low UV range (typically 200-215 nm).

To overcome this limitation, HPLC is often coupled with more sophisticated detection systems like Mass Spectrometry (MS), which offers superior sensitivity and selectivity. An LC-MS system provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific to the compound of interest.

In a typical LC-MS analysis, "this compound" would be ionized, commonly using Electrospray Ionization (ESI) in negative mode to deprotonate the terminal carboxylic acid, forming the [M-H]⁻ ion. The high-resolution mass of this ion can be used to confirm the elemental composition.

Table 1: Illustrative LC-MS Parameters for Analysis

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Expected [M-H]⁻ Ion | m/z 341.26 |

| Fragmentation Ions | Loss of tert-butyl group (C₄H₈, 56 Da) from the precursor ion |

Gas Chromatography (GC) for Volatility-Dependent Separations

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of "this compound" by GC is problematic due to its low volatility and the presence of a polar carboxylic acid group. These factors can lead to poor peak shape, thermal degradation in the injector, and strong interaction with the stationary phase.

To make the compound suitable for GC analysis, a derivatization step is typically required. The carboxylic acid group is converted into a more volatile, less polar functional group, such as a methyl ester or a trimethylsilyl (TMS) ester. For instance, reaction with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) would convert the -COOH group to a -COOSi(CH₃)₃ group, significantly increasing its volatility.

Following derivatization, the compound can be analyzed on a non-polar or medium-polarity capillary column.

Table 2: Hypothetical GC Parameters for Derivatized Compound

| Parameter | Value |

| Derivatizing Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) for Rapid Screening and Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of "this compound." It is particularly useful for monitoring the progress of a chemical reaction, such as the synthesis or modification of the compound, and for preliminary purity assessments.

A typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate (stationary phase). The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). Due to the presence of both a polar carboxylic acid and a less polar ester and aliphatic chain, a mobile phase of intermediate polarity is required. A mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethyl acetate, often with a small amount of acetic acid to suppress the ionization of the carboxyl group and reduce tailing, is effective.

After development, the plate is visualized. Since the compound is not colored and does not fluoresce, a staining agent is required. A common choice is a potassium permanganate (B83412) stain, which reacts with the oxidizable parts of the molecule, or a general-purpose stain like phosphomolybdic acid. The retention factor (Rf) value is then calculated to characterize the compound's mobility in the specific TLC system.

Table 3: Example TLC System

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v) |

| Visualization | Staining with potassium permanganate solution |

| Expected Rf | ~0.4 (This value is illustrative and depends on exact conditions) |

Advanced Solid-State Characterization Techniques (e.g., X-ray Crystallography)

Should "this compound" be obtained as a crystalline solid of sufficient quality, X-ray crystallography could provide unambiguous proof of its molecular structure. This powerful technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding detailed information on bond lengths, bond angles, and conformation.

Analytical Method Development and Validation (AMV) for Quality Controlled (QC) Applications

For applications requiring stringent quality control, a fully validated analytical method is essential. The development and validation of such a method, typically using a stability-indicating HPLC-UV or LC-MS method, would be performed according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1).

The validation process ensures that the analytical method is suitable for its intended purpose and provides reliable data. Key validation parameters that would be assessed for a method analyzing "this compound" are outlined below.

Table 4: Key Parameters for Analytical Method Validation

| Validation Parameter | Description and Purpose |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. |

| Linearity | Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. |

| Range | The interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value, often assessed by spike/recovery experiments. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). |

Chemical Transformations and Derivatization Strategies

Selective Hydrolysis and Transesterification of the tert-Butyl Ester Moiety

The tert-butyl ester moiety serves as a protecting group for one of the terminal carboxylic acids of the parent heptadecanedioic acid. Its removal or transformation is a key step in many synthetic pathways involving this linker.

Selective Hydrolysis: The tert-butyl group is highly susceptible to cleavage under acidic conditions, regenerating the free carboxylic acid to yield heptadecanedioic acid. This deprotection can be achieved using strong acids like trifluoroacetic acid (TFA). However, for substrates containing other acid-sensitive functional groups, milder and more selective methods are often required. wikipedia.org Chemoselective hydrolysis of tert-butyl esters can be accomplished using Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM). nih.govsigmaaldrich.comsemanticscholar.org This method has proven effective for deprotecting tert-butyl esters even in the presence of other acid-labile protecting groups, offering a valuable tool for complex syntheses. scite.airesearchgate.net

Transesterification: Alternatively, the tert-butyl ester can be converted into other alkyl esters through transesterification. This reaction involves treating the compound with an alcohol in the presence of a catalyst. researchgate.net Acid-catalyzed transesterification is a common method, where catalysts like sulfuric acid or hydrochloric acid are employed with alcohols such as methanol (B129727) or ethanol (B145695) to produce the corresponding methyl or ethyl esters. researchgate.net Enzymatic transesterification, using lipases in a suitable solvent like tert-butanol, presents a milder alternative that can avoid harsh acidic conditions. nih.gov Supercritical conditions using various alcohols can also be employed for this transformation. mdpi.com

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Heptadecanedioic acid |

| Hydrolysis | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) nih.govscite.ai | Heptadecanedioic acid |

| Transesterification | Methanol (CH₃OH), H₂SO₄ (catalyst) researchgate.net | Heptadecanedioic acid monomethyl ester |

| Transesterification | Ethanol (C₂H₅OH), Lipase (B570770) (e.g., Novozym 435) nih.gov | Heptadecanedioic acid monoethyl ester |

Carboxylic Acid Functional Group Modulations and Derivatizations

The free carboxylic acid at the other end of the molecule provides a versatile handle for a variety of chemical modifications, including amide formation, esterification, and reduction.

Amide Formation: The carboxylic acid can be readily coupled with primary or secondary amines to form stable amide bonds. This transformation typically requires the activation of the carboxylic acid. nih.gov Common methods use coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. fishersci.co.uknih.gov These methods are widely used in peptide synthesis and for conjugating molecules to amines. nih.gov

Esterification: Esterification of the free carboxylic acid can be achieved by reaction with an alcohol under acidic conditions or by using coupling reagents. The Steglich esterification, which employs DCC and a catalytic amount of DMAP, is a mild and efficient method for forming esters, including sterically hindered ones. organic-chemistry.orgresearchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding tert-butyl 17-hydroxyheptadecanoate. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, typically used in a dry ether solvent followed by an acidic workup. chemguide.co.uklibretexts.org Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another suitable reagent that can selectively reduce carboxylic acids in the presence of other functional groups like ketones. ntu.edu.sg Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org

| Derivatization | Reagents and Conditions | Product Functional Group |

| Amide Formation | Amine (R-NH₂), EDC, HOBt, in DMF nih.gov | Amide (-CONH-R) |

| Esterification | Alcohol (R-OH), DCC, DMAP (cat.), in DCM organic-chemistry.org | Ester (-COO-R) |

| Reduction | 1. LiAlH₄ in dry ether; 2. H₃O⁺ workup chemguide.co.uk | Primary Alcohol (-CH₂OH) |

Strategic Functionalization of the Aliphatic Chain

The long C15 alkyl chain between the two terminal functional groups is relatively inert. However, its functionalization can introduce new properties or provide points for further conjugation. While direct C-H functionalization of such a long chain can be challenging and often lacks selectivity, several strategies can be considered.

One approach involves functionalization at the α-carbon (C2 position) adjacent to the free carboxylic acid. This can be achieved by forming an enolate with a strong base like lithium diisopropylamide (LDA) and then reacting it with a suitable electrophile.

Another potential strategy is the use of radical reactions. For instance, the generation of alkyl radicals from related precursors can allow for the introduction of various functional groups along the aliphatic chain in the presence of a suitable transition-metal catalyst. researchgate.net These methods can be used to install new carbon-carbon, carbon-nitrogen, or carbon-halogen bonds.

Synthesis of Advanced Intermediates and Conjugates for Specialized Applications

The bifunctional nature of 17-(tert-Butoxy)-17-oxoheptadecanoic acid makes it an ideal linker for creating complex molecular architectures and bioconjugates.

By leveraging the reactivity of the terminal carboxylic acid, the linker can be attached to a molecule of interest (e.g., a peptide, drug, or probe) via an amide or ester bond, as described in section 4.2. Following this initial conjugation, the tert-butyl ester at the other end can be selectively hydrolyzed (section 4.1) to reveal a new carboxylic acid. This newly deprotected group can then be coupled to a second molecule, resulting in a heterobifunctional conjugate where two different entities are connected by the C17 aliphatic spacer. This strategy has been applied in the synthesis of complex molecules like steroidal conjugates. researchgate.net

For more complex, multi-step syntheses, the introduction of additional, orthogonal protecting groups is a powerful strategy. wikipedia.orgnih.gov Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. organic-chemistry.org

In the case of this compound, the tert-butyl ester is acid-labile. The free carboxylic acid can be protected with a group that is stable to acid but removable by other means. For example, converting the carboxylic acid to a benzyl (B1604629) ester would introduce a group that is stable to the acidic conditions used to cleave the tert-butyl ester but can be selectively removed by catalytic hydrogenolysis (H₂/Pd). This orthogonal protection scheme provides independent control over both ends of the molecule, enabling sophisticated synthetic sequences.

| Functional Group | Protecting Group 1 | Deprotection Condition | Protecting Group 2 (Orthogonal) | Deprotection Condition |

| Carboxylic Acid | tert-Butyl (tBu) Ester | Acid (e.g., TFA, ZnBr₂) scite.ai | Benzyl (Bn) Ester | Hydrogenolysis (H₂, Pd/C) wikipedia.org |

| Carboxylic Acid | tert-Butyl (tBu) Ester | Acid (e.g., TFA, ZnBr₂) scite.ai | Allyl (All) Ester | Pd(0) catalyst sigmaaldrich.com |

Applications in Materials Science, Polymer Chemistry, and Supramolecular Chemistry

Role as a Versatile Building Block in Complex Chemical Synthesis

As a versatile building block, 17-(tert-butoxy)-17-oxoheptadecanoic acid serves as a foundational component for creating larger, more complex molecules with tailored properties. Its utility stems from the ability to sequentially or selectively react its two functional ends.

The structure of this compound is ideally suited for the synthesis of macrocycles—large ring-like molecules—and polymers. The long aliphatic chain provides flexibility and can influence the final shape and properties of the resulting architecture. In a typical synthetic approach, the carboxylic acid end of the molecule can be anchored to another molecule or a growing chain. Following this, the tert-butyl ester can be deprotected to reveal a new carboxylic acid, which can then react intramolecularly (to form a macrocycle) or with other molecules to extend a polymer chain. This controlled, step-wise approach is crucial for creating well-defined materials.

| Architectural Synthesis | Role of this compound | Resulting Properties |

| Macrocyclization | Provides the long, flexible backbone for the ring structure. The orthogonal end groups allow for controlled ring-closing reactions. | Can create cavities for host-guest chemistry; influences solubility and conformational flexibility. |

| Polymerization | Acts as a monomer or a linker to connect other monomer units. The long chain imparts flexibility to the polymer backbone. | Enhances solubility in nonpolar solvents; can be used to create biodegradable polyesters or polyamides. |

Multifunctional scaffolds are molecules designed to have multiple, distinct functional sites. These scaffolds are of great interest in areas such as drug delivery and tissue engineering. This compound can be used to construct such scaffolds by attaching different bioactive molecules or functional groups to each end of its carbon chain. For example, a targeting ligand could be attached to one end (after deprotection), while a therapeutic agent is attached to the other. The long aliphatic chain acts as a flexible spacer, ensuring that the different functional units can operate without interfering with one another.

Integration into Polymerization Processes for Tailored Macromolecules

The incorporation of this compound into polymers allows for the precise tailoring of macromolecular properties. When used as a comonomer in polymerization reactions, it can introduce long, flexible side chains or act as a linker within the main polymer backbone. The tert-butyl ester group can be retained in the final polymer to modify its physical properties (e.g., increase its solubility in nonpolar environments) or be removed post-polymerization to introduce carboxylic acid groups. These newly exposed acid groups can then be used to alter the polymer's solubility in water, to chelate metal ions, or to attach other molecules.

| Polymerization Strategy | Function of the Compound | Example of Tailored Property |

| Chain-growth polymerization | Can be modified to act as a functional initiator or monomer. | Introduction of pendant acid groups after deprotection, leading to pH-responsive polymers. |

| Step-growth polymerization | Acts as a difunctional monomer in the synthesis of polyesters or polyamides. | The long aliphatic chain can improve the flexibility and lower the melting point of the resulting polymer. |

Design and Fabrication of Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces). The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, which can be exploited to direct the self-assembly of molecules into well-defined patterns, such as sheets or helical structures.

Furthermore, when incorporated into larger host molecules, the long, hydrophobic aliphatic chain can create nonpolar cavities suitable for encapsulating smaller "guest" molecules. This is the fundamental principle of host-guest chemistry, which has applications in drug delivery, sensing, and catalysis.

Exploration in Novel Functional Materials Development

The unique electronic and structural properties that can be achieved by incorporating this compound into larger systems have led to its exploration in the development of novel functional materials.

In the field of organic electronics, molecules with distinct electron-donating and electron-accepting parts are essential. While the aliphatic chain itself is an insulator, it can serve as a flexible linker to connect donor and acceptor units. The precise length of the chain can be used to control the distance and interaction between these units, which is a critical factor in the performance of organic solar cells. The terminal functional groups allow for the straightforward attachment of various donor and acceptor moieties, making it a useful building block for creating a library of potential materials for solar energy conversion.

| Functional Material | Role of this compound | Potential Impact |

| Donor-Acceptor Intermediates | Acts as a flexible, insulating bridge between an electron donor and an electron acceptor group. | Allows for systematic studies of distance-dependent electron transfer processes. |

| Organic Solar Cell Materials | Can be incorporated into conjugated polymers to improve processability and influence the morphology of the active layer. | Potentially enhances the efficiency and stability of organic photovoltaic devices. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mpg.demdpi.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties. youtube.comumn.edu For 17-(tert-butoxy)-17-oxoheptadecanoic acid, DFT calculations would be invaluable for understanding its fundamental chemical nature.

Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule, highlighting regions of high or low electron density. This information is critical for understanding the molecule's polarity, solubility, and sites susceptible to electrophilic or nucleophilic attack. Key parameters that can be calculated include:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the regions involved in electron donation and acceptance, respectively. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.

Electrostatic Potential (ESP) Map: An ESP map would illustrate the charge distribution across the molecule, pinpointing the electron-rich carboxylic acid and ester oxygen atoms and the relatively electron-poor regions.

Atomic Charges: Calculating the partial charges on each atom can quantify the polarity of bonds, such as the C=O and O-H bonds, which governs intermolecular interactions.

Reactivity Prediction: DFT is a powerful tool for predicting where and how a molecule will react. rsc.orgnih.gov By calculating various reactivity descriptors, one can gain a quantitative understanding of the molecule's chemical behavior. For instance, these calculations can help identify which part of the molecule is more likely to undergo a specific reaction. rsc.orgresearchgate.net

An illustrative data table of predictable reactivity descriptors for this compound is shown below.

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. aip.orgnih.gov For a long-chain molecule like this compound, MD simulations can reveal its flexibility and how it interacts with its environment. mdpi.comresearchgate.net

Conformational Landscapes: The long heptadecanoic acid chain is highly flexible, capable of adopting a vast number of conformations (spatial arrangements of atoms). libretexts.org MD simulations can explore this conformational landscape by simulating the atomic motions over time, governed by a force field. mdpi.com This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. imperial.ac.ukacs.org Understanding the preferred shapes of the molecule is essential for predicting its physical properties, such as its packing in a solid state or its behavior in solution.

Intermolecular Interactions: MD simulations are particularly well-suited for studying how this compound interacts with other molecules, such as solvents or other fatty acid molecules. By simulating a system containing multiple molecules, one can observe and quantify:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. MD simulations can characterize the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules (like water) or with other fatty acid molecules to form dimers.

Van der Waals Interactions: The long aliphatic chain will primarily interact through weaker van der Waals forces. MD can model how these chains pack and align with each other, which is crucial for understanding phenomena like self-assembly and membrane formation. acs.org

An example of data that could be generated from an MD simulation of this compound in a water box is presented below.

| Property | Simulation Result (Illustrative) | Interpretation |

| Radius of Gyration | 8.5 Å | A measure of the molecule's compactness. |

| End-to-End Distance | 20.1 Å | Describes the extension of the aliphatic chain. |

| Solvent Accessible Surface Area | 650 Ų | Indicates the extent of solvent exposure. |

| Hydrogen Bonds (to water) | 3.5 (average) | Quantifies interaction with the aqueous environment. |

In Silico Prediction of Reaction Pathways and Selectivity

Beyond predicting static reactivity, computational chemistry can be used to model entire reaction pathways, providing detailed mechanistic insights. rsc.org This is particularly useful for understanding the selectivity of reactions where multiple products are possible. rsc.orgnumberanalytics.com

For this compound, one could investigate reactions such as the esterification of the carboxylic acid group or hydrolysis of the tert-butyl ester. mdpi.commdpi.com Computational methods can elucidate the step-by-step mechanism of such transformations. youtube.com

Reaction Pathways: By calculating the potential energy surface for a reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy, which in turn governs the reaction rate. This allows for a comparison of different possible mechanisms to determine the most favorable pathway.

Selectivity: In many organic reactions, selectivity (chemoselectivity, regioselectivity, or stereoselectivity) is a key concern. nih.gov For a molecule with two reactive sites like this compound (the carboxylic acid and the ester), predicting which site will react under specific conditions is crucial. Computational models can predict selectivity by comparing the activation energies for reactions at the different sites. nih.gov The pathway with the lower activation energy will be kinetically favored, leading to the major product. This predictive power can guide the design of experiments to achieve desired chemical outcomes. researchgate.netresearchgate.net

Exploration of Biological Interactions and Transformations in Non Human Systems

In Vitro Enzymatic Biotransformation Studies of Analogous Fatty Acid Esters

The biotransformation of 17-(tert-Butoxy)-17-oxoheptadecanoic acid, particularly the hydrolysis of its tert-butyl ester group, is a critical first step in its metabolic processing. While direct studies on this compound are not available, research on analogous tert-butyl esters provides significant insights into the enzymatic processes that would likely be involved. The steric hindrance of the tert-butyl group presents a unique challenge for enzymatic hydrolysis. However, several enzymes, primarily lipases and esterases, have been identified as capable of catalyzing this reaction.

In vitro studies have demonstrated that certain microbial enzymes can efficiently hydrolyze sterically hindered esters. For instance, lipase (B570770) A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis have shown notable activity in cleaving tert-butyl esters of various organic molecules, including protected amino acids. These enzymes are recognized for their broad substrate specificity and ability to function under mild conditions, making them relevant models for predicting the biotransformation of this compound.

Another enzyme, subtilisin, a protease with broad substrate specificity, has also been shown to effectively hydrolyze C-terminal tert-butyl esters of peptides. This suggests that a range of hydrolases beyond traditional lipases could be involved in the metabolism of this compound. The enzymatic action would likely result in the formation of heptadecanedioic acid and tert-butanol.

The following table summarizes the findings from in vitro enzymatic studies on analogous tert-butyl esters.

| Enzyme | Source Organism | Substrate Type | Key Findings |

| Lipase A (CAL-A) | Candida antarctica | Protected amino acid tert-butyl esters | Identified as a highly active enzyme for the hydrolysis of tert-butyl esters. |

| Esterase | Bacillus subtilis | Protected amino acid tert-butyl esters | Demonstrated significant activity in removing tert-butyl protecting groups. |

| Subtilisin | Bacillus species | C-terminal peptide tert-butyl esters | Capable of selective enzymatic hydrolysis of C-terminal tert-butyl esters. |

Investigation of Metabolic Fates and Pathways in Model Organisms

Once the tert-butyl ester of this compound is hydrolyzed, the resulting long-chain dicarboxylic acid (LCDA), heptadecanedioic acid, would enter established metabolic pathways for fatty acids. The metabolism of LCDAs has been studied in various model organisms and primarily involves two key cellular organelles: the endoplasmic reticulum and peroxisomes.

The initial step in the metabolism of many long-chain fatty acids is ω-oxidation, which occurs in the endoplasmic reticulum. This process is catalyzed by enzymes of the cytochrome P450 family. ω-oxidation introduces a hydroxyl group at the terminal methyl carbon of the fatty acid, which is subsequently oxidized to a carboxylic acid, thus forming a dicarboxylic acid. In the case of heptadecanedioic acid, it would already be a dicarboxylic acid and would proceed to the next stage of metabolism.

The primary pathway for the degradation of LCDAs is peroxisomal β-oxidation. Unlike mitochondrial β-oxidation, which is the main pathway for the breakdown of medium- and long-chain monocarboxylic acids, peroxisomal β-oxidation is specialized for very-long-chain fatty acids and dicarboxylic acids. In the peroxisome, heptadecanedioic acid would undergo a series of reactions that sequentially shorten its carbon chain, releasing acetyl-CoA with each cycle. This process continues until the chain is shortened to a medium-chain dicarboxylic acid, which can then be transported to the mitochondria for complete oxidation.

Studies in mice have shown that when peroxisomal function is impaired, mitochondria can contribute to the β-oxidation of dicarboxylic acids, although this is a less efficient pathway. nih.gov The acetyl-CoA produced during β-oxidation can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways.

Interaction Analysis with Non-Human Cellular Components or Biomolecules (in vitro)

The interaction of this compound and its primary metabolite, heptadecanedioic acid, with non-human cellular components can be inferred from the behavior of other long-chain fatty acids and their derivatives. These interactions are fundamental to their transport, cellular uptake, and biological activity.

At a molecular level, long-chain fatty acids are known to interact with a variety of proteins. Fatty acid-binding proteins (FABPs) are a class of intracellular proteins that bind to long-chain fatty acids, facilitating their transport within the aqueous environment of the cytoplasm and directing them to specific organelles for metabolism or storage. It is highly probable that heptadecanedioic acid would also bind to FABPs.

Furthermore, due to their amphipathic nature, long-chain fatty acids can interact with cellular membranes. They can be incorporated into the phospholipid bilayer, which can alter the physical properties of the membrane, such as its fluidity and permeability. In vitro studies with model membranes have shown that the presence of free fatty acids can influence the thermodynamic properties of the lipid bilayer and modulate the interaction of the membrane with other molecules, such as peptides and proteins.

The carboxylic acid groups of heptadecanedioic acid would likely be ionized at physiological pH, increasing its interaction with the polar head groups of phospholipids (B1166683) and membrane proteins. This interaction could influence the function of membrane-bound enzymes and transport proteins.

Q & A

Basic: What are the recommended synthetic routes for 17-(tert-Butoxy)-17-oxoheptadecanoic acid, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves coupling a heptadecanoic acid derivative with a tert-butoxy group. A plausible strategy includes:

- Step 1: Introduce the tert-butoxy group via nucleophilic substitution or esterification under anhydrous conditions. Sodium tert-butoxide () may act as a base or tert-butoxy donor.

- Step 2: Optimize reaction efficiency using computational tools (e.g., PubChem route prediction in ) to identify feasible intermediates. For example, tert-butoxy-aliphatic acids ( ) are synthesized via sequential protection/deprotection of carboxylic acid groups.

- Key parameters: Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis, use catalysts like DMAP for esterification, and monitor reaction progress via TLC or HPLC.

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography with silica gel (hexane/ethyl acetate gradient) is ideal due to the compound’s moderate polarity.

- Recrystallization from ethanol or dichloromethane/hexane mixtures can enhance purity, leveraging its solubility profile (soluble in organic solvents; ).

- HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) ensures high-purity isolation for analytical purposes.

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm the tert-butoxy group (δ ~1.2 ppm for tert-butyl protons) and carboxylic acid environment (δ ~12 ppm for -COOH in DMSO).

- FT-IR: Identify ester carbonyl (~1740 cm⁻¹) and carboxylic acid O-H stretches (~2500-3300 cm⁻¹).

- Mass spectrometry (HRMS): Validate molecular weight (expected m/z: ~370.6 for [M+H]⁺; ).

Advanced: How does the tert-butoxy group influence the compound’s reactivity in medicinal chemistry applications?

Answer:

The tert-butoxy group acts as a protecting group for carboxylic acids, enhancing solubility in organic phases during coupling reactions. Its bulkiness can:

- Sterically shield reactive sites, reducing unintended side reactions.

- Facilitate selective deprotection under acidic conditions (e.g., TFA) for subsequent functionalization ( ).

- Improve pharmacokinetic properties by modulating lipophilicity in drug candidates.

Advanced: Can this compound be used to functionalize nanoparticles for drug delivery?

Answer:

Yes, its aliphatic chain and terminal carboxylic acid enable:

- Surface conjugation via carbodiimide chemistry (e.g., EDC/NHS) to amine-functionalized nanoparticles.

- Enhanced biocompatibility by mimicking lipid bilayers, as seen with structurally similar NHS-C15-COOH in nanomaterial studies ( ).

- pH-responsive release if the tert-butoxy group is replaced with a cleavable linker (e.g., esterase-sensitive bonds).

Advanced: How should researchers address stability challenges during storage and handling?

Answer:

- Storage: Keep under argon at –20°C in amber vials to prevent hydrolysis of the tert-butoxy group ( ).

- Handling: Use anhydrous solvents and gloveboxes to avoid moisture (critical for hygroscopic tert-butoxy derivatives; ).

- Stability assays: Monitor degradation via LC-MS under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).

Advanced: What strategies are effective for designing analogs with modified chain lengths or functional groups?

Answer:

- Varying aliphatic chain length: Replace heptadecanoic acid with C14–C20 analogs (e.g., 18-(tert-Butoxy)-18-oxooctadecanoic acid; ) to study structure-activity relationships.

- Functional group substitution: Introduce azide or alkyne handles for click chemistry applications.

- Computational modeling: Use tools like ACD/Labs () to predict solubility and reactivity of derivatives.

Advanced: How can researchers mitigate challenges in synthesizing air-sensitive intermediates during large-scale production?

Answer:

- Process optimization: Use continuous flow reactors to minimize exposure to air/moisture.

- In-line monitoring: Implement FT-IR or Raman spectroscopy for real-time reaction tracking.

- Safety protocols: Follow guidelines for tert-butoxide handling (), including PPE (gloves, face shields) and emergency ventilation.

Reference:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.